molecular formula C₁₉H₂₁NO₄ B1140263 rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one CAS No. 98769-79-0

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one

Cat. No.: B1140263
CAS No.: 98769-79-0
M. Wt: 327.37
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Description

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is a complex organic compound with a unique structure that includes a morpholine ring substituted with a benzyl group and an ethoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the morpholine ring, followed by the introduction of the benzyl and ethoxyphenoxy groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium ethoxide or other strong nucleophiles in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    rel-(2R,3R)-3-Methyloxiran-2-ylmethanol: Another compound with a morpholine ring but different substituents.

    rel-(2R,3R)-Tartaric Acid Derivatives: Compounds with similar stereochemistry but different functional groups.

Uniqueness

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

rel-(2R,3R)-6-[α-(2-Ethoxyphenoxy)benzyl]morpholin-3-one (CAS No. 98769-79-0) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₂₁NO₄
  • Molecular Weight : 327.37 g/mol
  • IUPAC Name : 6-[[2-(2-ethoxyphenoxy)phenyl]methyl]morpholin-3-one

The compound features a morpholine ring substituted with an ethoxyphenoxy group and a benzyl moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been investigated for its potential roles in:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various morpholine derivatives, including this compound against B16 melanoma cells. The compound demonstrated submicromolar cytotoxicity, indicating significant potential as an anticancer agent .
  • Enantiomeric Resolution :
    • Research involving the synthesis of enantiomerically pure forms of related compounds has highlighted the importance of stereochemistry in biological activity. For instance, the (S,S) and (R,R) enantiomers showed different affinities for the norepinephrine transporter, suggesting that the stereochemical configuration can significantly impact biological effects .
  • Neurotransmitter Transporter Modulation :
    • Investigations into the modulation of neurotransmitter transporters have revealed that similar morpholine derivatives can act as allosteric modulators. This suggests potential applications in neuropharmacology for disorders related to dopamine and norepinephrine systems .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Preparation of Morpholine Ring : Initial formation of the morpholine structure.
  • Nucleophilic Substitution Reactions : Introduction of the benzyl and ethoxyphenoxy groups.
  • Optimization Conditions : Reaction conditions such as temperature and solvent are optimized to enhance yield and purity.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
rel-(2R,3R)-3-Methyloxiran-2-ylmethanolStructureAnticancer
rel-(2R,3R)-Tartaric Acid DerivativesStructureAntimicrobial

This compound is distinguished by its specific combination of functional groups, which confer unique chemical properties compared to similar compounds.

Properties

CAS No.

98769-79-0

Molecular Formula

C₁₉H₂₁NO₄

Molecular Weight

327.37

Synonyms

(6R)-rel-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone;  (R*,R*)-(+/-)-6-[(R)-(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone;  _x000B_6-[(2-Ethoxyphenoxy)phenylmethyl]-3-morpholinone; 

Origin of Product

United States

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